molecular formula C25H24FN5O3 B1671201 Embusartan CAS No. 156001-18-2

Embusartan

Cat. No. B1671201
M. Wt: 461.5 g/mol
InChI Key: LYVGOAYMIAQLHI-UHFFFAOYSA-N
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Description

Embusartan, also known as BAY 10-6734, is a new orally active Angiotensin II Type I Receptor (AT1R) antagonist . It was initially developed by Bayer AG . It has been studied for its effects on vascular smooth muscle cell growth .

Scientific Research Applications

Characterization and Solubility Studies

Research has explored the characterization and solubility of pharmaceutical cocrystals of eprosartan mesylate (EM), an angiotensin II antagonist used as an antihypertensive drug. Due to its poor bioavailability, studies focused on enhancing its solubility through the formation of cocrystals, showing significant improvement in solubility and dissolution profiles (Bhandaru, Malothu, & Akkinepally, 2015).

Development of Self-Microemulsifying Drug Delivery System

A self-microemulsifying drug delivery system (SMEDDS) of eprosartan mesylate has been developed to improve its oral bioavailability. This system showed a significant increase in bioavailability compared to a pure drug, suggesting its potential in enhancing the efficacy of eprosartan mesylate (Dangre, Gilhotra, & Dhole, 2016).

Solid Dispersion Approach for Improved Bioavailability

Another study utilized a solid dispersion approach for improving the dissolution and bioavailability of eprosartan mesylate. By using various polymers, the study demonstrated a marked improvement in solubility and oral bioavailability, making solid dispersion a promising method for eprosartan mesylate administration (Dangre, Godbole, Ingale, & Mahapatra, 2016).

Transdermal Delivery and Antihypertensive Study

Eprosartan mesylate-loaded transfersomes in Carbopol® gel have been investigated for transdermal delivery and their effect on hypertension management. These formulations showed enhanced skin permeation and effective management of hypertension, indicating their potential for non-oral administration of eprosartan mesylate (Ahad et al., 2017).

Novel Soft Nanovesicles for Enhanced Transdermal Delivery

Research on novel soft nanovesicles, or nano-transfersomes, containing eprosartan mesylate has shown promising results in transdermal delivery. These nano-transfersomes provided improved drug delivery through the skin, overcoming limitations of traditional liposomes, and establishing a new pathway for EM administration (Ahad et al., 2017).

properties

IUPAC Name

methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-3-4-7-19-12-18(25(33)34-2)14-23(32)31(19)15-17-11-10-16(13-22(17)26)20-8-5-6-9-21(20)24-27-29-30-28-24/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVGOAYMIAQLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166029
Record name Embusartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Embusartan

CAS RN

156001-18-2
Record name Embusartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156001182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Embusartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMBUSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MY73645XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
L Iouzalen, O Stepien, P Marche - Journal of Pharmacology and …, 1999 - ASPET
Angiotensin II (AII), an important hypertrophic factor in the cardiovascular system, exerts most of its known effects in vivo through the AII receptor type 1 (AT 1 ) subclass of AII receptors. …
Number of citations: 16 jpet.aspetjournals.org
JC Balt, MJ Mathy, M Pfaffendorf… - Journal of …, 2001 - journals.lww.com
Background In the pithed rat model, endogenously generated angiotensin (Ang) II can enhance sympathetic neurotransmission by acting on Ang II type 1 (AT 1) receptors that are …
Number of citations: 50 journals.lww.com
JM Wang, J Tan, FHH Leenen - Journal of cardiovascular …, 2003 - journals.lww.com
… In the current study, single sc doses of both losartan and embusartan produced significant inhibition of brain AT 1 receptor binding in a dose-dependent manner. Embusartan caused a …
Number of citations: 85 journals.lww.com
J Zhang, FHH Leenen - American Journal of Physiology …, 2001 - journals.physiology.org
… We concluded that peripheral administration of losartan as well as embusartan can cause sufficient central effects to prevent the sympathetic hyperactivity and hypertension induced by …
Number of citations: 32 journals.physiology.org
J Zhang, FHH Leenen - Canadian journal of physiology and …, 2001 - cdnsciencepub.com
… des récepteurs AT1, losartan et embusartan, pour ce qui est d’induire un blocage des récepteurs AT1 centraux. Nous avons administré le losartan ou l’embusartan, à 30 et 100 mg/kg, …
Number of citations: 8 cdnsciencepub.com
JC Balt, MJ Mathy, M Pfaffendorf… - Journal of hypertension …, 2002 - europepmc.org
It is well known that angiotensin II (Ang II) can facilitate the effects of sympathetic neurotransmission. In the present study, using various experimental models, we investigated the …
Number of citations: 27 europepmc.org
JC BAIT, MJ MATHY, M PFAFFENDORF… - Journal of …, 2001 - pascal-francis.inist.fr
Inhibition of facilitation of sympathetic neurotransmission and angiotensin II-induced pressor effects in the pithed rat: comparison between valsartan, candesartan, eprosartan …
Number of citations: 3 pascal-francis.inist.fr
JC Balt - 2002 - researchgate.net
… Effects of either valsartan, candesartan, eprosartan or embusartan on the diastolic blood pressuree increase observed at a stimulation frequency of 2 Hz. Doses of each compound are …
Number of citations: 1 www.researchgate.net
J Zhang - 2001 - ruor.uottawa.ca
… 80 3 Comparing effects of losartan and embusartan administered peripherally and centrally............................. 82 4 Effects of losartan or embusartan administered peripherally on chronic …
Number of citations: 2 ruor.uottawa.ca
JC Balt, MJ Mathy, M Pfaffendorf… - BRITISH JOURNAL …, 2001 - MACMILLAN PRESS LTD
Number of citations: 2

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